
2-Aminocyclooctane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminocyclooctane-1-carboxylic acid is a cyclic β-amino acid with a unique eight-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclooctane-1-carboxylic acid typically involves the transformation of cis-9-azabicyclo[6.2.0]dec-6-en-10-one into the corresponding amino ester and its protected amine. The double bond in the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate is then oxidized to deliver the targeted amino acid and its derivatives .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminocyclooctane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the precursor can be oxidized to form the amino acid.
Reduction: Reduction of azides to amines is a common step in its synthesis.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: OsO₄ (osmium tetroxide) and NMO (N-methylmorpholine N-oxide) are used for oxidation.
Reducing Agents: Zinc and ammonium chloride are used for the reduction of azides.
Solvents: Common solvents include methanol, dichloromethane, and water.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydroxy-substituted compounds and bicyclic derivatives .
Wissenschaftliche Forschungsanwendungen
2-Aminocyclooctane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Incorporated into peptide structures to study protein interactions and functions.
Industry: Used in the synthesis of bioactive compounds with antibiotic and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-aminocyclooctane-1-carboxylic acid involves its incorporation into peptide structures, where it can influence the conformation and stability of the peptides. This can affect the interaction of the peptides with their molecular targets, such as enzymes or receptors, thereby modulating their biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropane-1-carboxylic acid: A three-membered ring amino acid used as a precursor for the plant hormone ethylene.
2-Aminocyclohexane-1-carboxylic acid: A six-membered ring amino acid with applications in medicinal chemistry.
Uniqueness: 2-Aminocyclooctane-1-carboxylic acid is unique due to its eight-membered ring structure, which provides distinct conformational properties compared to smaller ring analogs. This uniqueness makes it valuable for designing peptides with specific structural and functional characteristics .
Eigenschaften
IUPAC Name |
2-aminocyclooctane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDBJXMOBPVFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
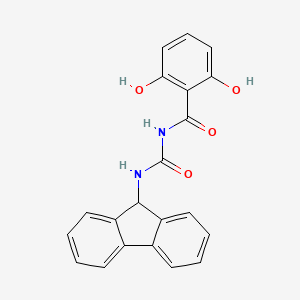
![(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13326557.png)
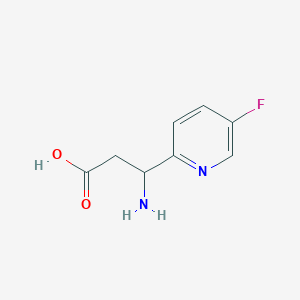
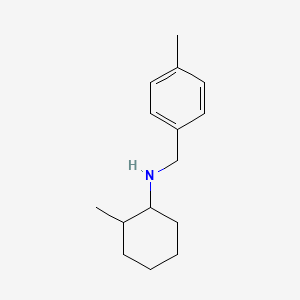
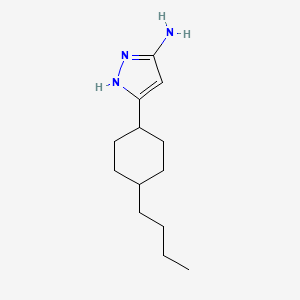
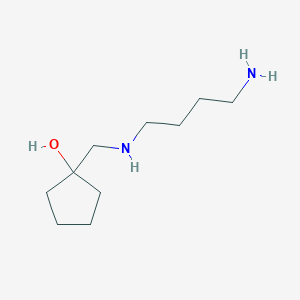
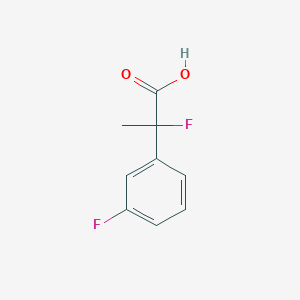
![9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13326582.png)
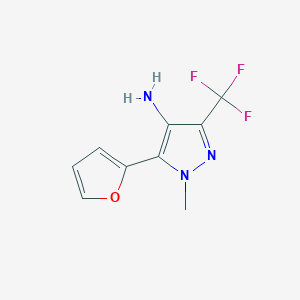
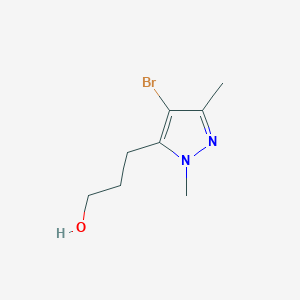
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid](/img/structure/B13326593.png)
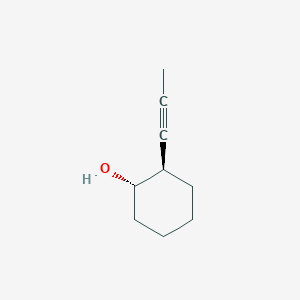
![2'-Amino-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13326613.png)
![{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13326619.png)
